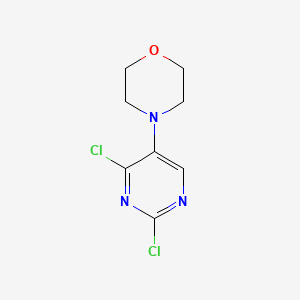

4-(2,4-Dichloro-5-pyrimidyl)morpholine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2,4-dichloropyrimidin-5-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N3O/c9-7-6(5-11-8(10)12-7)13-1-3-14-4-2-13/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYPFIAQOXDXCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CN=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2,4 Dichloro 5 Pyrimidyl Morpholine and Its Derivatives

Established Synthetic Pathways for the Pyrimidine (B1678525) Core Modification

The foundational step in synthesizing the target compound and its derivatives is the creation of the 2,4-dichloropyrimidine (B19661) scaffold. A prevalent and well-documented method involves the direct chlorination of 2,4-dihydroxypyrimidine analogues, such as 5-substituted uracils. google.com This transformation is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). chemicalbook.comresearchgate.net

The reaction often requires the presence of a tertiary amine, like N,N-dimethylaniline (DMA), which acts as a catalyst or acid-binding agent. google.comchemicalbook.com Optimizing reaction conditions such as temperature and reactant ratios is crucial for achieving high yields and purity. researchgate.net For instance, starting from 5-nitrouracil (B18501) allows for the synthesis of 2,4-dichloro-5-nitropyrimidine, a key intermediate that can undergo further transformations. google.com Similarly, 5-fluorouracil (B62378) can be converted to 2,4-dichloro-5-fluoropyrimidine. researchgate.net These established pathways provide reliable access to the necessary 5-substituted-2,4-dichloropyrimidine core structure.

Approaches for the Introduction and Derivatization of the Morpholine (B109124) Moiety

The introduction of the morpholine ring onto the pyrimidine scaffold is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov In this step, a 2,4-dichloropyrimidine derivative is treated with morpholine. The reaction is generally conducted in a suitable solvent, such as dioxane or dimethylformamide (DMF), and in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) to neutralize the HCl generated during the reaction. nih.govnih.govresearchgate.net

This method allows for the direct formation of the C-N bond between the pyrimidine ring and the morpholine nitrogen. Derivatization can be achieved by using substituted morpholines or by further modifying the pyrimidine ring after the initial introduction of the morpholine moiety. nih.gov The morpholine ring itself is a valuable pharmacophore in medicinal chemistry, known for its ability to engage in hydrogen bonding and hydrophobic interactions. frontiersin.org

Nucleophilic Substitution Strategies on Dichloropyrimidine Scaffolds

Nucleophilic aromatic substitution (SNAr) is the cornerstone reaction for functionalizing 2,4-dichloropyrimidine scaffolds. The pyrimidine ring is electron-deficient, which facilitates attack by nucleophiles like morpholine. A key feature of this reaction is its regioselectivity. The reactivity of the chlorine atoms on the pyrimidine ring generally follows the order C4(6) > C2 > C5. acs.org

Consequently, when 2,4-dichloropyrimidine reacts with a nucleophile, substitution typically occurs preferentially at the C4 position. acs.orgwuxiapptec.comwuxiapptec.com This inherent selectivity allows for the stepwise introduction of different substituents. For example, reacting 2,4-dichloropyrimidine with one equivalent of morpholine under controlled conditions will predominantly yield the 4-morpholino-2-chloropyrimidine product.

The regioselectivity can be highly sensitive to substituents on the pyrimidine ring. wuxiapptec.comwuxiapptec.com

Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) at the C5 position generally enhance the selectivity for substitution at the C4 position. nih.govacs.org

Electron-donating groups (e.g., -OMe, -NHMe) at the C6 position can reverse this trend, leading to preferential substitution at the C2 position. wuxiapptec.comwuxiapptec.com

Interestingly, using tertiary amines as nucleophiles with 5-substituted-2,4-dichloropyrimidines can lead to excellent C2 selectivity, followed by an in-situ N-dealkylation to give a product equivalent to a reaction with a secondary amine. nih.govacs.org

| Pyrimidine Substrate | Nucleophile | Observed Selectivity | Reference |

|---|---|---|---|

| 2,4-Dichloropyrimidine | Neutral Nitrogen Nucleophiles (e.g., amines) | Moderately C4-selective (1:1 to 4:1 ratio of C4/C2 isomers) | acs.org |

| 2,4-Dichloro-5-nitropyrimidine | Secondary Amines | High C4-selectivity | acs.org |

| 2,4-Dichloro-6-(alkoxy)pyrimidine | Amines | Preferential C2-selectivity | wuxiapptec.comwuxiapptec.com |

| 2,4-Dichloro-5-cyanopyrimidine | Tertiary Amines (e.g., NEt₃) | High C2-selectivity (followed by dealkylation) | acs.org |

Condensation Reactions in Pyrimidine-Morpholine Synthesis

While direct substitution is the most common route, condensation reactions can also be employed, often to construct the initial pyrimidine ring. Multi-component reactions, such as the Biginelli reaction, can be used to synthesize a pyrimidine core, which is then subsequently chlorinated and reacted with morpholine. nih.govresearchgate.net

In some synthetic strategies, a pre-functionalized pyrimidine can undergo condensation with other reagents to build more complex derivatives. For example, an amino-pyrimidine can be condensed with electrophiles like ethyl cyanoacetate (B8463686) or various anhydrides to yield more elaborate target compounds. nih.gov These methods expand the structural diversity of pyrimidine-morpholine derivatives.

Catalytic Methods in the Synthesis of Related Pyrimidine Amines

To enhance the efficiency and regioselectivity of the amination process, catalytic methods have been developed. Palladium-catalyzed amination reactions have proven to be highly effective for coupling amines with dichloropyrimidines. acs.orgresearchgate.net These reactions can offer superior regioselectivity compared to traditional uncatalyzed SNAr reactions.

For instance, a highly regioselective Pd-catalyzed amination of 6-aryl-2,4-dichloropyrimidine with secondary amines has been shown to strongly favor the formation of the C4-substituted product, achieving ratios greater than 30:1. acs.orgacs.org While aryl- and heteroarylamines may require a palladium catalyst for high efficiency, more nucleophilic amines can produce the desired aminopyrimidines under non-catalyzed conditions. researchgate.netresearchgate.net The choice between a catalytic or non-catalytic approach often depends on the specific substrates and the desired level of selectivity.

Stereoselective Synthesis and Enantiomeric Resolution (if applicable)

For the parent compound, 4-(2,4-dichloro-5-pyrimidyl)morpholine, issues of stereoselectivity and enantiomeric resolution are not applicable as the molecule is achiral and does not possess any stereocenters. However, these concepts would become relevant in the synthesis of derivatives where a chiral center is present. This could arise from the use of a substituted, chiral morpholine derivative or the introduction of a chiral substituent elsewhere on the pyrimidine scaffold. In such cases, stereoselective synthetic routes or chiral resolution techniques would be necessary to isolate specific stereoisomers.

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methodologies in chemical synthesis. kuey.netpowertechjournal.com The synthesis of pyrimidine derivatives is no exception, with numerous green chemistry approaches being explored. rasayanjournal.co.innih.govbenthamdirect.com These methods aim to reduce waste, minimize the use of hazardous solvents and reagents, and lower energy consumption. kuey.netrasayanjournal.co.in

Key green strategies applicable to pyrimidine-morpholine synthesis include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and often improve product yields. powertechjournal.comrasayanjournal.co.in

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and efficiency. powertechjournal.comrasayanjournal.co.innih.gov

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, for example by using mechanical methods like ball milling, minimizes volatile organic compound (VOC) emissions and simplifies product purification. powertechjournal.comrasayanjournal.co.in

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a central principle of green chemistry. kuey.netrasayanjournal.co.in

Catalysis: Employing reusable heterogeneous catalysts or biocatalysts can improve reaction efficiency and sustainability. kuey.netpowertechjournal.com

These green approaches offer a promising pathway for the sustainable production of this compound and its derivatives, aligning chemical manufacturing with principles of environmental protection. kuey.net

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. organicchemistrydata.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms. organicchemistrydata.org For 4-(2,4-Dichloro-5-pyrimidyl)morpholine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete structural assignment. nih.gov

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the morpholine (B109124) ring.

Pyrimidine Ring: A single proton is attached to the pyrimidine ring at the C6 position. This proton would likely appear as a singlet in the aromatic region of the spectrum. Its precise chemical shift would be influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrogen atoms in the ring.

Morpholine Ring: The morpholine moiety contains eight protons. Due to the chair conformation of the morpholine ring, these protons are chemically non-equivalent. nih.gov They would typically appear as two distinct multiplets in the aliphatic region of the spectrum. The four protons adjacent to the oxygen atom (-O-CH₂-) would be expected at a downfield chemical shift compared to the four protons adjacent to the nitrogen atom (-N-CH₂-). Each of these would likely present as a triplet, assuming coupling to the adjacent CH₂ group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrimidine-H6 | Aromatic region | Singlet (s) |

| Morpholine-H (adjacent to N) | Aliphatic region | Triplet (t) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct carbon signals would be anticipated.

Pyrimidine Ring: Four signals would correspond to the carbons of the pyrimidine ring. The carbons bonded to the chlorine atoms (C2 and C4) would be significantly downfield. The carbon attached to the morpholine ring (C5) and the proton-bearing carbon (C6) would also have characteristic shifts.

Morpholine Ring: Two signals would represent the carbons of the morpholine ring. The carbon atoms adjacent to the oxygen (-O-CH₂-) would appear at a different chemical shift than the carbon atoms adjacent to the nitrogen (-N-CH₂-), typically further downfield due to the higher electronegativity of oxygen. researchgate.net

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrimidine C2 (C-Cl) | Highly downfield |

| Pyrimidine C4 (C-Cl) | Highly downfield |

| Pyrimidine C5 (C-N) | Downfield |

| Pyrimidine C6 (C-H) | Mid-field |

| Morpholine C (adjacent to N) | Aliphatic region |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity of the molecule. sdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu For the morpholine ring, cross-peaks would be expected between the signals for the protons adjacent to the nitrogen and the protons adjacent to the oxygen, confirming their connectivity within the ring. No COSY correlations would be expected for the singlet pyrimidine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would definitively link the pyrimidine C6-H proton signal to its corresponding carbon signal. It would also connect the morpholine proton signals to their respective carbon signals (-N-CH₂- and -O-CH₂-).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. sdsu.edu It would be vital for establishing the connection between the two rings. Correlations would be expected between the morpholine protons adjacent to the nitrogen and the pyrimidine carbons C5, C4, and C6. Similarly, the pyrimidine proton (H6) would be expected to show a correlation to the pyrimidine carbon C5, confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. preprints.org

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of the parent ion. rsc.org For this compound (C₈H₉Cl₂N₃O), HRMS would be used to confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of two chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) that would further corroborate the molecular formula.

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like the target compound, typically generating a protonated molecular ion [M+H]⁺. rsc.org Analysis of the fragmentation pattern in an ESI-MS/MS experiment could reveal characteristic losses. For instance, fragmentation might involve the cleavage of the morpholine ring or the loss of a chlorine atom from the pyrimidine ring, providing further structural confirmation. preprints.org

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique ideal for determining the molecular weight of organic molecules with minimal fragmentation. wpmucdn.com In the analysis of this compound, the compound would be co-crystallized with a suitable matrix, such as α-cyano-4-hydroxy-trans-cinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB). nih.gov Upon irradiation with a laser, the matrix absorbs energy and facilitates the desorption and ionization of the analyte molecules, typically through protonation. nih.gov

The ionized molecules are then accelerated into a time-of-flight analyzer. The time taken for an ion to reach the detector is proportional to the square root of its mass-to-charge ratio (m/z). This allows for a precise determination of the molecular weight. For this compound (Molecular Formula: C₈H₉Cl₂N₃O), the MALDI-TOF spectrum is expected to show a prominent molecular ion peak [M+H]⁺ corresponding to its monoisotopic mass. This technique is highly sensitive and serves as a primary tool for confirming the molecular identity of the synthesized compound. nih.gov The selection of an appropriate matrix is critical to avoid interference and ensure optimal ionization. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present within a molecule. The IR spectrum provides information on the vibrational modes of bonds, with different functional groups absorbing infrared radiation at characteristic frequencies. The analysis of this compound would reveal absorption bands corresponding to its constituent parts: the dichloropyrimidine ring and the morpholine ring.

The spectrum would exhibit characteristic C-H stretching vibrations from the aromatic pyrimidine ring and the aliphatic morpholine ring. The C-N stretching vibrations from the tertiary amine in the morpholine ring and the link to the pyrimidine ring would also be present. dergipark.org.tr Furthermore, the C-O-C stretching of the ether group in the morpholine ring and the C-Cl stretching from the dichloropyrimidine moiety would produce distinct absorption bands. nih.gov By comparing the observed frequencies with established correlation tables and spectra of related compounds like morpholine and dichloropyrimidine derivatives, a definitive identification of the functional groups can be achieved. nih.govchemicalbook.com

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=N / C=C (Pyrimidine Ring) | 1600 - 1450 | Stretching |

| C-N (Tertiary Amine) | 1250 - 1020 | Stretching |

| C-O-C (Ether) | 1150 - 1085 | Asymmetric Stretching |

| C-Cl | 850 - 550 | Stretching |

X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination

Single-crystal X-ray Diffraction (XRD) is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a compound in its solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation and configuration of the molecule. For this compound, obtaining a suitable single crystal would be the first step.

The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to determine the unit cell parameters, crystal system, and space group. mdpi.com Structural refinement then yields a detailed model of the molecular structure. mdpi.com This analysis would confirm the connectivity of the morpholine ring to the C5 position of the pyrimidine ring and reveal the specific geometry of the molecule, including the planarity of the pyrimidine ring and the typical chair conformation of the morpholine ring. mdpi.commdpi.com

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/n mdpi.com |

| a (Å) | Unit cell dimension. | 6.0430 |

| b (Å) | Unit cell dimension. | 8.0805 |

| c (Å) | Unit cell dimension. | 11.1700 |

| β (°) | Unit cell angle. | 97.475 |

| V (ų) | Volume of the unit cell. | 540.80 |

| Z | Number of molecules per unit cell. | 2 |

Note: The values in the table are illustrative, based on a related morpholine-containing compound, and represent the type of data obtained from an XRD analysis. mdpi.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry. For this compound, the molecular formula is C₈H₉Cl₂N₃O.

The analysis is performed using a CHNS analyzer, where a sample is combusted, and the resulting gases are quantified to determine the elemental composition. mdpi.com The experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretically calculated values. A close correlation between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental composition and empirical formula. nih.gov

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 38.42 | (Value to be determined) |

| Hydrogen (H) | 3.63 | (Value to be determined) |

| Nitrogen (N) | 16.80 | (Value to be determined) |

| Chlorine (Cl) | 28.35 | (Value to be determined) |

| Oxygen (O) | 6.40 | (Value to be determined) |

Reactivity and Reaction Mechanisms of 4 2,4 Dichloro 5 Pyrimidyl Morpholine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Halogen Sites

Nucleophilic aromatic substitution (SNAr) is the most prominent reaction pathway for this compound. The two chlorine atoms at the C-2 and C-4 positions serve as excellent leaving groups. Generally, for 2,4-dichloropyrimidines, nucleophilic attack occurs preferentially at the C-4 position. wuxiapptec.comwuxiapptec.comstackexchange.com This selectivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate, where the charge can be delocalized onto the para-nitrogen (N-1). stackexchange.com

However, the regioselectivity of SNAr reactions is highly sensitive to the electronic properties of other substituents on the ring. wuxiapptec.comwuxiapptec.com In 4-(2,4-dichloro-5-pyrimidyl)morpholine, the morpholino group at C-5 is an electron-donating group (EDG) via its nitrogen lone pair. While electron-withdrawing groups (EWGs) at C-5 are known to strongly favor substitution at C-4, the effect of an EDG at this position is more nuanced. nih.govresearchgate.net By analogy with 2,4-dichloropyrimidines bearing an EDG at the C-6 position, which show a preference for C-2 substitution, the C-5 morpholino group is expected to influence the electronic distribution and thus the site of nucleophilic attack. wuxiapptec.comwuxiapptec.com For instance, studies on similarly substituted pyrimidines show that the interplay between the nucleophile and the substituent pattern dictates the final product distribution. A notable exception to the C-4 selectivity rule is observed with tertiary amine nucleophiles, which have been shown to favor C-2 substitution on 2,4-dichloropyrimidines bearing a C-5 electron-withdrawing group. nih.govresearchgate.net

| Substituent at C-5/C-6 | Nucleophile | Primary Substitution Site | Reference |

|---|---|---|---|

| -H (Unsubstituted) | Primary/Secondary Amines, Alkoxides | C-4 | wuxiapptec.comstackexchange.com |

| C-5 EWG (e.g., -NO2) | Secondary Amines (e.g., Diethylamine) | C-4 | researchgate.net |

| C-5 EWG (e.g., -NO2) | Tertiary Amines (e.g., Triethylamine) | C-2 | nih.govresearchgate.net |

| C-6 EDG (e.g., -OMe, -NHMe) | Amines | C-2 | wuxiapptec.comwuxiapptec.com |

| C-5 EDG (e.g., -Morpholino) | Various Nucleophiles | Predicted to be influenced by nucleophile; potential for C-2 or C-4 substitution | Inferred from wuxiapptec.comwuxiapptec.com |

Transformations Involving the Morpholine (B109124) Ring

While the pyrimidine core is the primary site of reactivity, the morpholine ring can also undergo specific transformations. The tertiary nitrogen of the morpholine ring is susceptible to oxidation, which can lead to the formation of a stable N-oxide. nih.gov This represents a potential metabolic or degradation pathway under oxidative conditions.

Although the N-aryl morpholine linkage is generally robust, certain conditions can promote reactions involving the morpholine ring itself. drughunter.comnih.gov For instance, electrochemical methods have been shown to generate morpholine radicals, which can participate in coupling reactions. mdpi.com Furthermore, under certain chemical environments, pathways leading to the decomposition or ring-opening of the morpholine moiety, potentially initiated by the formation of an iminium ion intermediate, cannot be entirely ruled out. nih.govacs.org

Electrophilic Aromatic Substitution on the Pyrimidine Core

Electrophilic aromatic substitution is generally difficult for pyrimidines due to the electron-deficient nature of the ring system, a consequence of the two electronegative nitrogen atoms. bhu.ac.in These reactions typically require highly activating substituents on the ring and/or harsh reaction conditions.

In this compound, the morpholino group at C-5 acts as a strong activating group, directing electrophiles to the ortho and para positions. The only available position on the pyrimidine ring is C-6, which is ortho to the morpholino substituent. Therefore, any potential electrophilic substitution, such as nitration or halogenation, would be expected to occur at the C-6 position. researchgate.netrsc.org However, the deactivating effects of the two chlorine atoms and the ring nitrogens present a significant barrier to this type of reaction.

Hydrolytic Stability and Pathways

The hydrolytic stability of this compound is a critical parameter. The carbon-chlorine bonds on the pyrimidine ring are susceptible to hydrolysis, which is a nucleophilic substitution reaction with water acting as the nucleophile. This process is often catalyzed by acid or base. The rate of hydrolysis is expected to be pH-dependent, with increased rates under either strongly acidic or alkaline conditions. google.com

The likely pathway involves the sequential replacement of the chlorine atoms with hydroxyl groups. Based on the general principles of SNAr on this ring system, the C-4 chlorine would be expected to hydrolyze first, yielding 2-chloro-5-morpholino-4-hydroxypyrimidine. Under more forcing conditions, the second chlorine atom at the C-2 position could also be hydrolyzed to give 5-morpholino-2,4-dihydroxypyrimidine (a uracil (B121893) derivative). oregonstate.edu The C-N bond connecting the morpholine ring to the pyrimidine core is generally stable to hydrolysis.

Investigation of Reaction Kinetics and Thermodynamics

The kinetics of the SNAr reactions of this compound are governed by the standard principles of this mechanism. The reaction is typically second-order, with the rate dependent on the concentrations of both the pyrimidine substrate and the nucleophile. The rate-determining step is usually the initial attack of the nucleophile to form the high-energy Meisenheimer complex. stackexchange.comnih.gov

Computational studies, such as Density Functional Theory (DFT), on related systems have been used to calculate the activation energies (ΔG‡) for nucleophilic attack at both the C-2 and C-4 positions. wuxiapptec.comresearchgate.net These calculations show that the relative energy barriers for attack at each site are influenced by factors like solvent and the electronic nature of substituents, which rationalizes the observed regioselectivity. wuxiapptec.comchemrxiv.org The reaction rate is also influenced by the nucleophilicity of the attacking species and the stability of the leaving group. Entropies of activation for SNAr reactions are typically negative, reflecting the ordering of the system as two molecules combine to form the transition state complex. nih.gov

| Factor | Effect on Reaction Rate/Thermodynamics | Reference |

|---|---|---|

| Nucleophile Strength | Stronger nucleophiles generally increase the reaction rate. | nih.gov |

| Leaving Group Ability | Better leaving groups (e.g., Cl vs. OMe) increase the rate of the second (elimination) step. For halogens, the C-F bond is strongest, but F- is a poor leaving group; however, in SNAr, the C-F bond's high polarity makes the carbon highly electrophilic, often leading to the fastest rate (F > Cl > Br > I). | nih.gov |

| Solvent Polarity | Polar aprotic solvents (e.g., DMF, DMSO) are effective as they solvate the cation of the nucleophile salt but not the anion, increasing its effective nucleophilicity. | nih.gov |

| Ring Substituents | Electron-withdrawing groups (EWGs) stabilize the anionic Meisenheimer intermediate, increasing the reaction rate. Electron-donating groups (EDGs) have the opposite effect. | wuxiapptec.com |

| Temperature | Increasing temperature increases the reaction rate according to the Arrhenius equation. | nih.gov |

Pathways for Derivatization and Functionalization

The reactivity profile of this compound offers several pathways for derivatization to generate novel chemical entities.

Sequential SNAr Reactions: The most straightforward approach is the stepwise substitution of the two chlorine atoms. By carefully controlling the stoichiometry and reaction conditions (e.g., temperature), it is possible to selectively substitute the more reactive C-4 chlorine first with one nucleophile (Nu1), followed by substitution of the C-2 chlorine with a different nucleophile (Nu2). This allows for the synthesis of a diverse library of 2,4,5-trisubstituted pyrimidines. mdpi.comnih.govnih.gov

Symmetrical Disubstitution: Using an excess of a single nucleophile under more vigorous conditions will lead to the replacement of both chlorine atoms, yielding symmetrically substituted 2,4-di(nucleophil)-5-morpholinopyrimidines.

Palladium-Catalyzed Cross-Coupling: The chloro-substituents can also serve as handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form C-C or C-N bonds, respectively. nih.gov This significantly expands the range of accessible derivatives to include aryl, heteroaryl, and alkyl groups.

Modification of the Morpholine Ring: As discussed, oxidation of the morpholine nitrogen could yield the corresponding N-oxide derivative, altering the compound's physicochemical properties. nih.gov

Substitution at C-6: While challenging, derivatization via electrophilic substitution at the C-6 position could introduce further functionality onto the pyrimidine core.

These pathways highlight the utility of this compound as a versatile scaffold for the development of new compounds with tailored properties.

Computational and Theoretical Investigations of 4 2,4 Dichloro 5 Pyrimidyl Morpholine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 4-(2,4-dichloro-5-pyrimidyl)morpholine. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

The optimized molecular geometry can be determined using DFT methods such as B3LYP with various basis sets (e.g., 6-31G(d,p)). researchgate.net This provides precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. dergipark.org.tr For pyrimidine (B1678525) derivatives, these calculations can help predict the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. The MEP map visualizes the electrostatic potential on the electron density surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the morpholine (B109124) ring, indicating their susceptibility to electrophilic attack. Conversely, the carbon atoms attached to the chlorine atoms would exhibit a positive potential, marking them as sites for nucleophilic attack.

Table 1: Representative Theoretical Parameters for Pyrimidine Derivatives

| Parameter | Typical Value/Observation | Significance |

| HOMO Energy | Varies with substituents | Electron-donating ability |

| LUMO Energy | Varies with substituents | Electron-accepting ability |

| HOMO-LUMO Gap | ~4-5 eV | Chemical reactivity and stability |

| Dipole Moment | ~2-4 D | Polarity and intermolecular interactions |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. For this compound, molecular docking studies can predict its binding affinity and interaction patterns with various biological targets.

The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of a target protein. Scoring functions are then used to estimate the binding energy and rank the different binding poses. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed to understand the basis of binding.

Compounds containing pyrimidine and morpholine moieties have been the subject of numerous docking studies against a range of biological targets, including kinases, which are often implicated in cancer. researchgate.netnih.gov For instance, morpholino-pyrimidine derivatives have been docked into the active site of PI3K/Akt/mTOR pathway proteins, revealing key interactions that contribute to their inhibitory activity. researchgate.net The morpholine oxygen can act as a hydrogen bond acceptor, a common feature in the interaction of inhibitors with this pathway.

The predicted binding mode of this compound to a hypothetical kinase target would likely involve hydrogen bonding between the pyrimidine nitrogens or the morpholine oxygen and amino acid residues in the active site. The dichlorophenyl group could engage in hydrophobic or π-stacking interactions.

Table 2: Summary of Molecular Docking Studies on Related Morpholine-Pyrimidine Compounds

| Compound Class | Target Protein | Key Predicted Interactions | Reference |

| Morpholinylchalcones | Dihydrofolate reductase (DHFR) | Hydrogen bonding, hydrophobic interactions | nih.gov |

| Pyrido[2,3-d]pyrimidines | SARS-CoV-2 Main Protease (Mpro) | Hydrogen bonding with key residues | nih.gov |

| Thiopyrano[4,3-d]pyrimidines | PI3Kα | Hydrogen bonding with Asp2357 and Asn2343 | mdpi.com |

| Pyrazolo[3,4-d]pyrimidines | TRAP1 Kinase | Hydrogen bonding with ASP 594, CYS 532, PHE 583, SER 536 | mdpi.com |

Conformational Analysis and Energy Landscapes

The morpholine ring typically adopts a chair conformation, which is its most stable form. However, it can also exist in less stable boat and twist-boat conformations. Computational methods can be used to calculate the energy of these different conformers and the energy barriers for interconversion between them.

Rotation around the C5-N(morpholine) bond will also lead to different conformers with varying energies. A potential energy surface scan can be performed by systematically rotating this bond and calculating the energy at each step. This would reveal the most stable rotational isomers (rotamers) and the energy barriers between them. The steric hindrance between the morpholine ring and the chlorine atom at the C4 position of the pyrimidine ring would likely play a significant role in determining the preferred conformation.

The collection of all possible conformations and their corresponding energies constitutes the potential energy landscape of the molecule. This landscape provides a comprehensive picture of the molecule's flexibility and the relative populations of different conformers at a given temperature. Understanding the energy landscape is crucial as the biologically active conformation may not necessarily be the lowest energy conformation in isolation.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be invaluable for the characterization and identification of this compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. github.ionih.gov The standard approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has improved significantly, with modern methods often achieving mean absolute errors of less than 0.1 ppm for ¹H shifts. github.io

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be simulated using DFT calculations. nih.gov After geometry optimization, a frequency calculation is performed to obtain the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental data. The predicted spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretching, C=N stretching of the pyrimidine ring, and vibrations associated with the morpholine ring. chemicalbook.comnist.gov

Table 3: Representative Calculated Vibrational Frequencies for Related Heterocyclic Systems

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| N-H stretch (in related amino-pyrimidines) | 3400-3500 |

| C-H aromatic stretch | 3000-3100 |

| C=N/C=C ring stretch (pyrimidine) | 1500-1650 |

| C-Cl stretch | 600-800 |

| Morpholine ring vibrations | 800-1200 |

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. The most common synthetic route to this compound would likely involve the nucleophilic aromatic substitution (SNAr) of 2,4,5-trichloropyrimidine (B44654) with morpholine.

A key question in the reaction of 2,4-dichloropyrimidines with nucleophiles is the regioselectivity: whether the substitution occurs at the C2 or C4 position. wuxiapptec.com Computational studies can be used to model the reaction pathways for both possibilities. This involves locating the transition state structures for each pathway and calculating the corresponding activation energies. The pathway with the lower activation energy is predicted to be the kinetically favored one.

For the reaction of a 2,4-dichloropyrimidine (B19661) with an amine, substitution generally occurs preferentially at the C4 position. wuxiapptec.com DFT calculations can rationalize this selectivity by analyzing the electronic structure of the pyrimidine ring. The LUMO coefficients are often larger at the C4 position, indicating it is more susceptible to nucleophilic attack. stackexchange.com

The modeling of the SNAr mechanism involves calculating the energies of the reactants, the Meisenheimer intermediate (the adduct formed upon nucleophilic attack), the transition state, and the product. The transition state is a first-order saddle point on the potential energy surface, and its geometry provides insight into the bond-breaking and bond-forming processes. The calculated activation energy barrier provides a quantitative measure of the reaction rate. wuxiapptec.com

These computational investigations not only explain observed experimental outcomes but can also be used to predict the outcome of new reactions and to optimize reaction conditions.

Mechanistic Biological and Biochemical Research Non Clinical Focus

Molecular Target Identification and Binding Mechanism Studies

There is no specific information available from the performed searches detailing molecular target identification or binding mechanism studies for 4-(2,4-Dichloro-5-pyrimidyl)morpholine. The potential activities can only be inferred from the behavior of related chemical classes.

Kinase Inhibition Studies and Molecular Selectivity

No dedicated kinase inhibition or molecular selectivity profiles for this compound have been published. However, the 2,4-disubstituted pyrimidine (B1678525) core is a well-established scaffold in the design of kinase inhibitors. mdpi.com This structural motif is frequently utilized for its ability to mimic the adenine (B156593) base of ATP and form crucial hydrogen bonds with the kinase hinge region. mdpi.com Derivatives of pyrimidine are known to target a wide range of kinases, including phosphoinositide 3-kinases (PI3K), mammalian target of rapamycin (B549165) (mTOR), and various tyrosine kinases. researchgate.netresearchgate.net The selectivity of such compounds is typically dictated by the nature and position of substituents on the pyrimidine ring, which interact with specific residues in and around the ATP-binding pocket. mdpi.com

Table 1: Potential Kinase Targets Associated with the Pyrimidine Scaffold

| Kinase Family | Examples of Targeted Kinases | Role of Pyrimidine Core |

|---|---|---|

| Lipid Kinases | PI3K, mTOR | Hinge-binding motif, scaffold for substituents |

| Tyrosine Kinases | Src, Abl, FAK | Core structure for ATP-competitive inhibition |

| Serine/Threonine Kinases | PfGSK3, PfPK6 | Foundation for dual inhibitory activity |

Note: This table represents potential targets based on the general activity of the pyrimidine scaffold, not specific data for this compound.

Investigation of Enzyme Active Site Interactions

Specific studies detailing the interaction of this compound with enzyme active sites are absent from the scientific literature. Molecular modeling and docking studies on related morpholinopyrimidine derivatives suggest that the morpholine (B109124) ring can form polar contacts or hydrogen bonds with amino acid residues, often projecting towards the solvent-exposed region of the binding site. mdpi.comnih.gov The dichloropyrimidine core would be expected to anchor the molecule within the active site, with the chlorine atoms potentially forming halogen bonds or engaging in hydrophobic interactions.

Biophysical Characterization of Ligand-Protein Interactions (e.g., SPR, ITC)

No experimental data from biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound is publicly available. These methods are crucial for quantitatively characterizing the binding affinity, kinetics, and thermodynamics of ligand-protein interactions. nih.gov Such studies would be necessary to validate molecular targets and understand the energetics of the binding event.

In vitro Biological Activity Evaluation and Mechanistic Insights

While the morpholine and pyrimidine rings are individually associated with a range of biological activities, specific in vitro mechanistic studies for this compound are not documented in the available literature.

Antimicrobial and Antifungal Activity Mechanisms

There are no specific reports on the antimicrobial or antifungal mechanisms of this compound. However, the morpholine class of compounds is known to possess antifungal properties. The primary mechanism of action for antifungal morpholines, such as amorolfine (B1665469) and fenpropimorph, involves the inhibition of two key enzymes in the ergosterol (B1671047) biosynthesis pathway: Δ14-reductase and Δ7-Δ8-isomerase. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death. The pyrimidine nucleus is also found in various antimicrobial agents, often acting by inhibiting essential metabolic pathways.

Anti-inflammatory Pathways and Gene Expression Modulation

Direct evidence for the anti-inflammatory activity or gene expression modulation by this compound is lacking. Nevertheless, the pyrimidine scaffold is a core component of molecules that exhibit anti-inflammatory effects. The mechanisms often involve the inhibition of key inflammatory mediators like prostaglandins (B1171923) and nitric oxide (NO), through the downregulation of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Some pyrimidine derivatives have been shown to modulate inflammatory signaling pathways, including the nuclear factor kappa B (NF-κB) pathway. Phenyl morpholinopyrimidine derivatives, for instance, have been demonstrated to reduce LPS-induced NO production and suppress the expression of iNOS and COX-2 in macrophage cell lines.

Table 2: Potential Biological Activities Associated with Morpholine and Pyrimidine Scaffolds

| Scaffold | Biological Activity | Common Molecular Mechanism |

|---|---|---|

| Morpholine | Antifungal | Inhibition of ergosterol biosynthesis (Δ14-reductase, Δ7-Δ8-isomerase) |

| Pyrimidine | Kinase Inhibition | ATP-competitive binding to kinase hinge region |

| Pyrimidine | Anti-inflammatory | Inhibition of iNOS, COX-2, and NF-κB pathways |

| Pyrimidine | Antimicrobial | Inhibition of essential metabolic pathways |

Note: This table summarizes general activities of the constituent scaffolds. No specific mechanistic data for this compound has been reported.

Investigation of Anti-parasitic Activity (e.g., Plasmodial kinases)

The investigation into the anti-parasitic activity of compounds structurally related to this compound has frequently centered on their ability to inhibit plasmodial kinases. Protein kinases in the Plasmodium parasite, the causative agent of malaria, are crucial for the regulation of numerous cellular processes essential for parasite survival and proliferation. Consequently, these enzymes have emerged as promising targets for novel antimalarial chemotherapeutics.

The pyrimidine scaffold, a core component of this compound, is a well-established pharmacophore in the design of kinase inhibitors. Research has demonstrated that various substituted pyrimidines can exhibit potent inhibitory activity against a range of plasmodial kinases. For instance, 2,4-disubstituted pyrimidines have been explored as inhibitors of Plasmodium falciparum kinases such as PfGSK3 and PfPK6, which are considered vital for the parasite's survival. The inhibitory action of these compounds is thought to interfere with signaling pathways that govern processes like cell cycle progression and merozoite invasion of host erythrocytes.

Table 1: Representative Pyrimidine Derivatives and their Anti-plasmodial Kinase Activity

| Compound Class | Target Kinase(s) | Observed Effect |

|---|---|---|

| 2,4,5-Trisubstituted Pyrimidines | PfGSK3/PfPK6 | Dual inhibition with activity against blood-stage parasites. |

| Sulfonyl-morpholino-pyrimidines | mTOR (analogous kinase) | Selective kinase inhibition. nih.gov |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9 (analogous kinase) | Potent inhibition of CDK9. |

This table presents data on compound classes structurally related to this compound to illustrate the potential anti-parasitic activity through kinase inhibition.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

The structure-activity relationship (SAR) of pyrimidine-based kinase inhibitors is a field of extensive research. For compounds analogous to this compound, the substituents at positions 2, 4, and 5 of the pyrimidine ring are critical determinants of their inhibitory potency and selectivity.

The morpholine group at position 4 is a common feature in many kinase inhibitors and is often favored for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. In studies of sulfonyl-morpholino-pyrimidines, the morpholine moiety was found to be a key component for activity against the mTOR kinase. nih.gov Similarly, in a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, the morpholine group was shown to be important for their cytotoxic activity. nih.govresearchgate.net Molecular docking studies of these compounds have suggested that the morpholine group can form crucial interactions within the kinase binding pocket. nih.gov

The chlorine atoms at positions 2 and 4 of the pyrimidine ring in this compound are expected to significantly influence its reactivity and binding characteristics. In many kinase inhibitors, one of these positions serves as an attachment point for a larger, often aromatic, group that can engage in hydrophobic and hydrogen-bonding interactions within the kinase hinge region. The presence of two chlorine atoms suggests that this compound could serve as a versatile intermediate for the synthesis of a library of analogs with diverse substitutions at these positions to probe the SAR.

Pharmacophore models for pyrimidine-based kinase inhibitors typically feature a hydrogen bond acceptor (the pyrimidine nitrogen) and a hydrogen bond donor, along with hydrophobic regions that occupy specific pockets in the ATP-binding site of the kinase. The development of a detailed pharmacophore for compounds like this compound would likely involve computational modeling and the synthesis and biological evaluation of a series of analogs.

Table 2: Impact of Structural Modifications on the Activity of Related Pyrimidine Kinase Inhibitors

| Structural Moiety | Position | Modification | Impact on Activity |

|---|---|---|---|

| Pyrimidine | Core | Main scaffold | Essential for kinase binding. |

| Morpholine | 4 | Substitution with other cyclic amines | Modulates potency and selectivity. acs.org |

| Chlorine | 2 and 4 | Replacement with various amines/aryl groups | Critical for establishing key interactions with the kinase hinge region. |

| Substituent | 5 | Introduction of different functional groups | Can enhance potency and selectivity. |

This table summarizes general SAR trends observed in classes of compounds structurally related to this compound.

Cellular Pathway Perturbation Studies (in non-clinical/non-human models)

Given the likely role of this compound as a kinase inhibitor, its introduction into non-clinical or non-human models, such as in vitro cultures of Plasmodium falciparum, would be expected to perturb a variety of cellular pathways. The specific pathways affected would depend on the kinase or kinases that the compound inhibits with the highest affinity.

If the compound targets plasmodial kinases involved in cell cycle control, such as cyclin-dependent kinases (CDKs), its application would likely lead to cell cycle arrest and a subsequent block in parasite proliferation. Inhibition of kinases involved in signaling pathways that regulate merozoite invasion of red blood cells, such as members of the calcium-dependent protein kinase (CDPK) family, would be expected to reduce the parasite's ability to propagate the infection.

Furthermore, kinases play a crucial role in the regulation of gene expression and protein synthesis. Inhibition of kinases such as PfCLK3, which is involved in RNA processing, has been shown to have potent anti-parasitic effects. Perturbation of such pathways by a compound like this compound could lead to a broad spectrum of downstream effects, ultimately resulting in parasite death.

The study of cellular pathway perturbations often involves techniques such as transcriptomics, proteomics, and metabolomics to obtain a global view of the cellular response to the compound. For example, treating parasites with a kinase inhibitor and subsequently analyzing changes in gene expression or protein phosphorylation can help to identify the specific pathways that are targeted and elucidate the compound's mechanism of action. In the context of malaria, understanding how a compound perturbs the parasite's cellular pathways is a critical step in the development of new and effective therapeutic strategies.

Applications in Chemical Science and Technology Non Clinical Focus

Utility as a Versatile Chemical Building Block and Intermediate

4-(2,4-Dichloro-5-pyrimidyl)morpholine serves as a highly versatile intermediate in organic synthesis, primarily owing to the presence of two reactive chlorine atoms on the pyrimidine (B1678525) ring. These chlorine atoms can be selectively substituted through nucleophilic aromatic substitution reactions, allowing for the stepwise introduction of various functional groups. This controlled reactivity makes it a valuable scaffold for the construction of diverse molecular architectures.

The morpholine (B109124) ring, while generally stable, can influence the physicochemical properties of the resulting molecules, such as solubility and polarity. In the synthesis of novel bioactive compounds, the dichloropyrimidine moiety acts as a key platform for generating libraries of derivatives for structure-activity relationship (SAR) studies.

Table 1: Reactivity of Chlorine Atoms in this compound

| Position of Chlorine | Relative Reactivity | Typical Nucleophiles | Reaction Conditions |

|---|---|---|---|

| C4 | More reactive | Amines, Alcohols, Thiols | Milder conditions (e.g., lower temperature) |

| C2 | Less reactive | Amines, Alcohols, Thiols | Harsher conditions (e.g., higher temperature, stronger base) |

Applications in Organic Synthesis of Complex Molecules

The strategic importance of this compound is evident in its application as a starting material for the synthesis of more elaborate heterocyclic systems. The sequential displacement of its chlorine atoms allows for the construction of fused ring systems and highly substituted pyrimidine derivatives, which are core structures in many biologically active compounds.

For instance, derivatives of this compound are utilized in the synthesis of kinase inhibitors. The pyrimidine core can mimic the purine (B94841) structure of ATP, while the substituents introduced at the C2 and C4 positions can be tailored to interact with specific amino acid residues in the kinase active site. The morpholine group often imparts favorable pharmacokinetic properties.

An example of its utility is in the preparation of thiopyrano[4,3-d]pyrimidine derivatives. In such syntheses, the dichloropyrimidine moiety undergoes reactions to form the core of the larger, more complex heterocyclic system.

Development of Chemical Probes and Tools for Biological Research

While direct applications of this compound in the development of chemical probes are not extensively documented in publicly available literature, its structural features suggest potential in this area. Chemical probes are essential tools for studying biological processes, and their design often requires a scaffold that can be readily modified with reporter groups (e.g., fluorophores, biotin) and reactive groups for target engagement.

The dichloropyrimidine core of the molecule could serve as a platform for attaching such functionalities. For example, one chlorine atom could be displaced by a linker connected to a fluorescent dye, while the other could be substituted with a group that directs the probe to a specific biological target. The development of such probes would be a valuable area for future research.

Potential in Material Science and Functional Dye Synthesis (e.g., azo dyes)

The application of this compound in material science and functional dye synthesis is an emerging area with theoretical potential. The pyrimidine ring, being an electron-deficient system, can influence the electronic properties of materials it is incorporated into.

In the context of dye synthesis, the pyrimidine ring could be functionalized to create novel azo dyes. Azo dyes are characterized by the -N=N- chromophore, and their color is determined by the nature of the aromatic rings attached to it. By diazotizing an amino-substituted derivative of the morpholinopyrimidine and coupling it with a suitable aromatic compound, new dyes with potentially interesting photophysical properties could be synthesized. However, specific examples of azo dyes derived from this compound are not readily found in current literature, indicating this is a field ripe for exploration.

Catalytic Roles or Ligand Development in Transition Metal Chemistry

The nitrogen atoms within the pyrimidine and morpholine rings of this compound possess lone pairs of electrons, making them potential coordination sites for transition metals. This suggests a possible role for this compound or its derivatives as ligands in coordination chemistry and catalysis.

Morpholine-based ligands have been shown to be effective in various catalytic transformations. By modifying the dichloropyrimidine core, it may be possible to develop novel ligands with unique steric and electronic properties that could influence the activity and selectivity of metal catalysts. For instance, substitution of the chlorine atoms with phosphine (B1218219) or other coordinating groups could lead to the formation of multidentate ligands. As of now, the catalytic roles or specific applications as a ligand for this particular compound are not well-documented, representing another avenue for future scientific investigation.

Future Research Directions and Emerging Trends

Advanced Synthetic Strategies for Complex Derivatization

The inherent reactivity of the dichloropyrimidine core of 4-(2,4-dichloro-5-pyrimidyl)morpholine offers a versatile platform for synthetic modification. Future research will likely focus on moving beyond traditional substitution reactions to more sophisticated and efficient synthetic methodologies.

One promising area is the continued development of regioselective cross-coupling reactions. Techniques like the Suzuki-Miyaura coupling have been effectively used for C4-substitution on 2,4-dichloropyrimidines, often facilitated by microwave irradiation to achieve rapid and high-yield synthesis with low catalyst loading. mdpi.comresearchgate.net Future work could expand the repertoire of coupling partners and explore other palladium-catalyzed reactions, such as Buchwald-Hartwig amination or Sonogashira coupling, to introduce a wider array of functional groups at the C2 and C4 positions with high selectivity.

Moreover, the development of late-stage functionalization techniques, particularly C-H activation, will be a critical area of exploration. nih.gov These methods would allow for the direct modification of the pyrimidine (B1678525) ring or the morpholine (B109124) moiety without the need for pre-functionalized starting materials, thereby streamlining synthetic routes and enabling the rapid generation of diverse compound libraries. The goal is to create more complex and three-dimensional molecules that can form more specific and potent interactions with their biological targets. nih.gov

Advanced derivatization protocols are also being developed to enhance the analytical detection and separation of complex molecules, a strategy that could be adapted for creating novel derivatives of this compound with tailored properties. nih.gov

| Synthetic Strategy | Potential Application to this compound | Key Advantages |

| Microwave-Assisted Suzuki Coupling | Regioselective introduction of aryl/heteroaryl groups at the C4 position. | Short reaction times, low catalyst loading, high yields. mdpi.comresearchgate.net |

| Buchwald-Hartwig Amination | Introduction of diverse amine functionalities at C2 and C4 positions. | Access to a wide range of amino-pyrimidine derivatives. |

| C-H Activation/Functionalization | Direct modification of the pyrimidine or morpholine rings. | Increased synthetic efficiency, rapid library generation. nih.gov |

| Photoredox Catalysis | Novel bond formations under mild conditions. | Access to unique chemical space, environmentally friendly. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and development. nih.govresearchgate.net For this compound, these computational tools offer powerful new avenues for both the design of novel analogues and the optimization of their synthetic pathways. nih.gov

In the realm of compound design, generative AI models can explore vast chemical spaces to propose novel derivatives with optimized properties. springernature.com By training on large datasets of known bioactive molecules, these algorithms can learn the complex structure-activity relationships and generate new molecular structures predicted to have high affinity and selectivity for a specific biological target. biorxiv.orgnih.gov For instance, ML models can be developed to predict the bioactivity of new pyrimidine derivatives against specific kinases, helping to prioritize which compounds to synthesize and test. nih.govgithub.comresearchgate.net

| AI/ML Application | Description | Potential Impact |

| Generative Molecular Design | AI algorithms propose novel chemical structures with desired properties. | Rapid identification of new lead compounds with improved potency and selectivity. springernature.com |

| Bioactivity Prediction | ML models predict the biological activity of virtual compounds. | Prioritization of synthetic targets, reducing wasted resources. nih.govresearchgate.net |

| Retrosynthetic Planning | AI predicts optimal synthetic routes for target molecules. | Accelerates the "make" phase of the drug discovery cycle. nih.govacs.org |

| Reaction Outcome Prediction | ML algorithms predict the products and yields of chemical reactions. | Minimizes experimental failures and optimizes reaction conditions. |

Multi-Omics Approaches for Deeper Mechanistic Understanding of Biological Activities

To fully understand the therapeutic potential and possible off-target effects of this compound and its derivatives, a deeper understanding of their mechanism of action within the complex cellular environment is required. Multi-omics approaches, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful framework for achieving this. techscience.comfrontiersin.orgnih.gov

By treating cancer cell lines with a derivative of this compound and subsequently performing multi-omics analysis, researchers can obtain a holistic view of the cellular response. frontiersin.org For example, proteomics can identify the direct protein targets of the compound and quantify changes in protein expression and phosphorylation levels across the entire proteome. Transcriptomics can reveal how the compound alters gene expression patterns, while metabolomics can uncover changes in metabolic pathways. techscience.com

This integrated systems biology approach can help to:

Validate Target Engagement: Confirm that the compound is interacting with its intended target kinase within the cell.

Uncover Novel Mechanisms: Reveal unexpected off-target effects or downstream signaling pathways that are modulated by the compound. frontiersin.org

Identify Biomarkers of Response: Discover genetic or protein expression signatures that predict which patients are most likely to respond to treatment. nih.gov

Elucidate Drug Resistance Mechanisms: Analyze how cells adapt to long-term treatment, providing insights into how to overcome resistance. frontiersin.org

The application of multi-omics will be crucial for advancing pyrimidine-based therapies from simple kinase inhibitors to precisely targeted agents with well-understood biological effects. nih.govnih.gov

Development of Novel Analytical and Characterization Techniques

As more complex and subtle derivatives of this compound are synthesized, the need for advanced analytical techniques for their purification, characterization, and analysis becomes more pressing. While standard methods like NMR and mass spectrometry are indispensable, future research will likely leverage more sophisticated techniques. mdpi.comnih.govresearchgate.net

High-resolution mass spectrometry (HRMS) coupled with advanced separation techniques like ultra-high-performance liquid chromatography (UHPLC) will be essential for the analysis of complex reaction mixtures and the identification of metabolites in biological samples. For halogenated compounds, specific analytical methods are crucial for tracking their fate and distribution. nih.gov

Furthermore, structural biology techniques such as X-ray crystallography and cryo-electron microscopy (Cryo-EM) will continue to play a vital role. springernature.com Obtaining high-resolution crystal structures of pyrimidine derivatives bound to their target kinases provides invaluable information for understanding structure-activity relationships and guiding the rational design of next-generation inhibitors. frontiersin.org

Advanced spectroscopic techniques, such as Fourier Transform Infrared Spectroscopy (FTIR), can be used to identify key functional groups and confirm molecular interactions in newly synthesized compounds. africanjournalofbiomedicalresearch.com The development of novel derivatization reagents specifically designed to enhance the ionization and detection of pyrimidine-based compounds in mass spectrometry could also streamline their analysis. mdpi.com

Exploration of Interdisciplinary Applications Beyond Current Scope

While the primary focus for pyrimidine scaffolds like this compound has been in oncology and inflammation, their versatile chemistry and biological activity suggest potential applications in a wide range of other fields. researchgate.netnih.gov Future research should actively explore these interdisciplinary opportunities.

Agrochemicals: The pyrimidine core is found in some herbicides and pesticides. researchgate.net Novel derivatives of this compound could be screened for activity as selective and environmentally benign crop protection agents.

Materials Science: The rigid, aromatic nature of the pyrimidine ring, combined with its capacity for hydrogen bonding and π-stacking interactions, makes it an interesting building block for functional materials. Research could explore the incorporation of pyrimidine-morpholine derivatives into polymers or metal-organic frameworks (MOFs) to create materials with novel electronic, optical, or catalytic properties.

Chemical Biology: Derivatives of this compound can be modified to create chemical probes. By attaching fluorescent tags or affinity labels, these probes can be used to study the localization, dynamics, and interactions of target kinases within living cells, providing powerful tools for basic research.

Infectious Diseases: The pyrimidine scaffold is a key component of many antimicrobial and antiviral drugs. researchgate.netnih.gov Libraries of this compound derivatives could be screened against a panel of bacterial, fungal, and viral pathogens to identify new leads for anti-infective therapies.

By fostering collaborations between medicinal chemists, materials scientists, agronomists, and chemical biologists, the full potential of the this compound scaffold can be explored, leading to innovations far beyond its current applications.

Q & A

Q. What are the recommended synthetic routes for 4-(2,4-Dichloro-5-pyrimidyl)morpholine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution reactions, leveraging the reactivity of chlorinated pyrimidine precursors with morpholine. Key steps include:

- Substitution at the 5-position : Reacting 2,4-dichloropyrimidine derivatives with morpholine under basic conditions (e.g., NaOH or K₂CO₃) at elevated temperatures (80–100°C) to favor selectivity .

- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction rates, while controlling stoichiometry minimizes byproducts (e.g., di-substituted derivatives) .

- Monitoring progress : Thin-layer chromatography (TLC) or LC-MS can track reaction completion and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., chemical shifts for morpholine protons at δ 3.6–3.8 ppm) and absence of unreacted starting materials .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 260.03 for C₈H₁₀Cl₂N₃O) .

- X-ray crystallography : Resolves bond angles and crystallographic packing, critical for understanding steric effects in downstream reactions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of the dichloropyrimidine core?

Discrepancies in substitution behavior (e.g., competing reactions at 2- vs. 4-chloro positions) can arise from solvent polarity, temperature, or catalyst effects. Mitigation approaches include:

- Kinetic vs. thermodynamic control : Lower temperatures (≤60°C) favor kinetic products (e.g., 5-substitution), while higher temperatures (≥100°C) drive thermodynamic outcomes .

- Computational modeling : Density Functional Theory (DFT) predicts activation barriers for competing pathways, guiding condition selection .

Q. How can researchers design experiments to explore the structure-activity relationships (SAR) of this compound derivatives?

SAR studies require systematic modifications and biological evaluation:

- Derivatization : Introduce substituents (e.g., alkyl, aryl, or heterocyclic groups) at the 2- or 4-chloro positions to assess steric/electronic effects .

- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) to quantify inhibition constants (IC₅₀) .

- Data triangulation : Cross-reference crystallographic data (e.g., ligand-protein docking) with activity profiles to identify critical binding motifs .

Q. What methodologies address challenges in synthesizing enantiomerically pure morpholine derivatives?

Chirality introduces complexity in pharmacological applications. Solutions include:

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during ring-closing reactions .

- Chiral chromatography : Preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) resolves racemic mixtures .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., unexpected NOE correlations in NMR)?

- Dynamic effects : Conformational flexibility (e.g., chair-to-boat transitions in morpholine) may obscure NOE signals. Variable-temperature NMR (VT-NMR) clarifies dynamic behavior .

- Impurity profiling : LC-MS/MS identifies trace byproducts (e.g., oxidation or hydrolysis derivatives) that skew spectral interpretations .

Safety and Compliance

Q. What safety protocols are critical when handling halogenated pyrimidine-morpholine hybrids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.